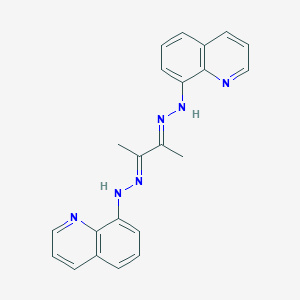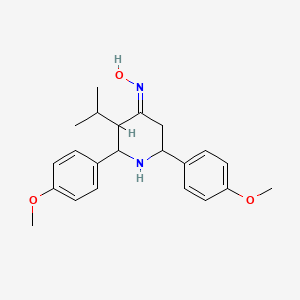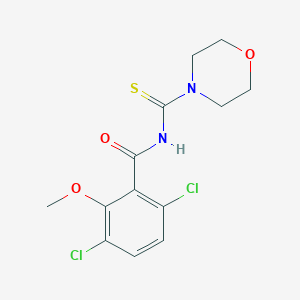
2,3-butanedione bis(8-quinolinylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-butanedione bis(8-quinolinylhydrazone), also known as BQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a metal chelator that has been shown to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2,3-butanedione bis(8-quinolinylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2,3-butanedione bis(8-quinolinylhydrazone) is its use as a metal chelator. 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a high affinity for a variety of metals, including copper, iron, and zinc. This property has led to its use in a variety of applications, including the study of metalloproteins.
Mecanismo De Acción
The mechanism of action of 2,3-butanedione bis(8-quinolinylhydrazone) is not fully understood. However, it is believed that 2,3-butanedione bis(8-quinolinylhydrazone) acts as a metal chelator, binding to metal ions and preventing them from interacting with other molecules. This property has led to its use in the study of metalloproteins, as it can be used to selectively remove metal ions from these proteins.
Biochemical and Physiological Effects:
2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a wide range of biochemical and physiological effects. In addition to its metal chelating properties, 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-butanedione bis(8-quinolinylhydrazone) is its high affinity for metal ions. This property has led to its use in a variety of applications, including the study of metalloproteins. However, 2,3-butanedione bis(8-quinolinylhydrazone) also has some limitations. For example, it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on 2,3-butanedione bis(8-quinolinylhydrazone). One area of interest is the development of new metal chelators based on the structure of 2,3-butanedione bis(8-quinolinylhydrazone). Another area of interest is the study of the antioxidant properties of 2,3-butanedione bis(8-quinolinylhydrazone), and its potential use in the treatment of oxidative stress-related diseases. Additionally, there is potential for the use of 2,3-butanedione bis(8-quinolinylhydrazone) in the development of new cancer therapies.
Métodos De Síntesis
2,3-butanedione bis(8-quinolinylhydrazone) can be synthesized through a reaction between 2,3-butanedione and 8-hydroxyquinoline. This reaction results in the formation of a yellow-orange solid that can be purified through recrystallization. The purity of the final product can be confirmed through NMR spectroscopy.
Propiedades
IUPAC Name |
N-[(E)-[(3E)-3-(quinolin-8-ylhydrazinylidene)butan-2-ylidene]amino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15(25-27-19-11-3-7-17-9-5-13-23-21(17)19)16(2)26-28-20-12-4-8-18-10-6-14-24-22(18)20/h3-14,27-28H,1-2H3/b25-15+,26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAHCXFYMCWBE-RYQLWAFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C(=NNC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=N/NC3=CC=CC4=C3N=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)


![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)



![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)